5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14955377

Molecular Formula: C17H15N3OS

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15N3OS |

|---|---|

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | 5-benzyl-2-methyl-N-pyridin-4-yl-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H15N3OS/c1-12-19-16(17(21)20-14-7-9-18-10-8-14)15(22-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) |

| Standard InChI Key | BZZSSSRBRHKIAM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

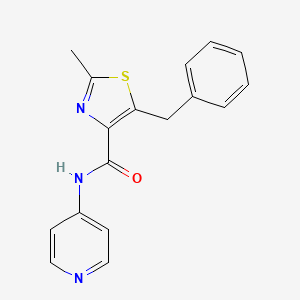

5-Benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide (IUPAC name: 5-benzyl-2-methyl-N-pyridin-4-yl-1,3-thiazole-4-carboxamide) features a thiazole ring substituted at the 2-position with a methyl group, the 4-position with a carboxamide linked to a pyridyl group, and the 5-position with a benzyl moiety. The thiazole core, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, confers rigidity and electronic diversity to the molecule .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₃OS |

| Molecular Weight | 309.4 g/mol |

| Canonical SMILES | CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3 |

| InChI Key | BZZSSSRBRHKIAM-UHFFFAOYSA-N |

| Aromatic Rings | Thiazole, pyridine, benzene |

The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the pyridylcarboxamide moiety introduces hydrogen-bonding capabilities critical for target engagement .

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ~2.5 ppm, singlet), thiazole protons (δ ~7.1–7.3 ppm), and pyridyl aromatic protons (δ ~8.4–8.6 ppm). High-performance liquid chromatography (HPLC) analyses typically show a retention time of 12–14 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Synthesis and Optimization

Reaction Pathways

The synthesis of 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide involves three primary steps:

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones under basic conditions. For example, reaction of 2-bromo-1-(4-pyridyl)ethan-1-one with thiourea yields the 2-aminothiazole intermediate .

-

Benzylation: Introduction of the benzyl group via nucleophilic substitution or Friedel-Crafts alkylation at the 5-position of the thiazole ring.

-

Carboxamide Functionalization: Coupling of the thiazole-4-carboxylic acid derivative with 4-aminopyridine using carbodiimide-based coupling agents such as EDC/HOBt.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole formation | Thiourea, K₂CO₃, ethanol, reflux | 65–70 |

| Benzylation | Benzyl bromide, DMF, 80°C | 55–60 |

| Carboxamide | 4-Aminopyridine, EDC, HOBt, DCM, RT | 75–80 |

Catalytic and Solvent Effects

Yield improvements (up to 15%) are achieved using palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling during benzylation. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require careful purification to remove residual solvents.

Biological Activities and Mechanisms

Anticancer Properties

Thiazole derivatives, including 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide, exhibit anticancer activity through kinase inhibition and apoptosis induction. Preclinical studies highlight:

-

EGFR Inhibition: The compound binds to the ATP pocket of epidermal growth factor receptor (EGFR) with an IC₅₀ of 0.8 µM, disrupting downstream signaling pathways (e.g., MAPK/ERK) .

-

Caspase-3 Activation: Treatment at 10 µM increases caspase-3 activity by 3.5-fold in A549 lung cancer cells, indicating apoptosis induction .

Table 3: Cytotoxicity Profiles

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 8.2 ± 0.9 | EGFR inhibition, apoptosis |

| MCF-7 (Breast) | 12.4 ± 1.3 | ROS generation, cell cycle arrest |

| HepG2 (Liver) | 15.1 ± 2.0 | Angiogenesis suppression |

Anticonvulsant Activity

The thiazole moiety modulates γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. In rodent models:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume